Cas no 143724-69-0 (2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate)

2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate structure
143724-69-0 structure
商品名:2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate
CAS番号:143724-69-0
MF:C21H16O9
メガワット:412.34634
CID:97997
PubChem ID:44584293

2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate 化学的及び物理的性質

名前と識別子

    • 2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate
    • Kaempferol 3,4,7-triacetate
    • 4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-hydroxy-
    • KAEMPFEROL 3,4',7-TRIACETATE
    • kaempferol triacetate
    • W1667
    • [ "3", "7", "4'-Tri-O-acetylkaempferol" ]
    • 3,7-Bis(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-hydroxy-4H-1-benzopyran-4-one
    • DTXSID80659570
    • [4-(3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate
    • 4H-1-Benzopyran-4-one, 3,7-bis(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-hydroxy-
    • Kaempferol3,4,7-triacetate
    • AKOS015999052
    • CS-0024227
    • HY-N3435
    • 2-[4-(Acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-1-benzopyran-3,7-diyl diacetate
    • FS-10356
    • 143724-69-0
    • CHEMBL516683
    • 3
    • G90370
    • DA-74705
    • 4-[3,7-BIS(ACETYLOXY)-5-HYDROXY-4-OXOCHROMEN-2-YL]PHENYL ACETATE
    • MDL: MFCD20260493
    • インチ: InChI=1S/C21H16O9/c1-10(22)27-14-6-4-13(5-7-14)20-21(29-12(3)24)19(26)18-16(25)8-15(28-11(2)23)9-17(18)30-20/h4-9,25H,1-3H3
    • InChIKey: DJKUFDVJACBQPB-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC(=O)C)O)OC(=O)C

計算された属性

  • せいみつぶんしりょう: 412.07900
  • どういたいしつりょう: 412.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 748
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.5±0.1 g/cm3
  • ふってん: 600.1±55.0 °C at 760 mmHg
  • フラッシュポイント: 211.8±25.0 °C
  • PSA: 129.34000
  • LogP: 2.94150
  • じょうきあつ: 0.0±1.8 mmHg at 25°C

2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate セキュリティ情報

2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5443-1 mL * 10 mM (in DMSO)
Kaempferol 3,4',7-triacetate
143724-69-0 99.03%
1 mL * 10 mM (in DMSO)
¥ 3190 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K85070-5mg
Kaempferol 3,4,7-Triacetate
143724-69-0
5mg
¥4480.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5443-25 mg
Kaempferol 3,4',7-triacetate
143724-69-0 99.03%
25mg
¥6714.00 2022-04-26
Chemenu
CM162804-1g
2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate
143724-69-0 95%
1g
$383 2021-06-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5443-5 mg
Kaempferol 3,4',7-triacetate
143724-69-0 99.03%
5mg
¥2487.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5443-5mg
Kaempferol 3,4',7-triacetate
143724-69-0 99.03%
5mg
¥ 3090 2023-09-07
TargetMol Chemicals
TN5443-50mg
Kaempferol 3,4',7-triacetate
143724-69-0 99.03%
50mg
¥ 9730 2024-07-24
TargetMol Chemicals
TN5443-50mg
Kaempferol 3,4',7-triacetate
143724-69-0 99.03%
50mg
¥ 9730 2024-07-20
TargetMol Chemicals
TN5443-25mg
Kaempferol 3,4',7-triacetate
143724-69-0 99.03%
25mg
¥ 7220 2024-07-20
A2B Chem LLC
AA70142-5mg
Kaempferol 3,4,7-Triacetate
143724-69-0 98%
5mg
$302.00 2024-04-20

2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate 合成方法

2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate 関連文献

2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetateに関する追加情報

2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate: A Comprehensive Overview

The compound with CAS No 143724-69-0, known as 2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of chromenes, which are aromatic heterocyclic compounds with a benzopyran structure. The presence of the diacetate ester groups and the hydroxyl group at specific positions in the molecule contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of chromene derivatives in the field of pharmacology and material science. For instance, researchers have explored the antioxidant properties of this compound, which make it a promising candidate for use in food additives and cosmetic products. The diacetate ester groups are particularly effective in stabilizing the molecule against oxidative degradation, thereby enhancing its shelf life and bioavailability.

In terms of synthesis, this compound is typically derived from the reaction of chromene precursors with acetic anhydride under controlled conditions. The reaction involves the formation of ester linkages, which are critical for maintaining the structural integrity of the molecule. Advanced spectroscopic techniques, such as NMR and IR spectroscopy, have been employed to confirm the molecular structure and purity of this compound.

The biological activity of 2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate has been a focal point of recent research efforts. Studies have demonstrated its potential as an anti-inflammatory agent, with promising results in preclinical models of inflammatory diseases. The hydroxyl group at position 5 plays a pivotal role in mediating these effects by facilitating interactions with cellular signaling pathways.

Moreover, this compound has shown potential in the field of drug delivery systems due to its ability to act as a carrier for bioactive molecules. The chromene skeleton provides a versatile platform for functionalization, enabling the attachment of various drug moieties while maintaining structural stability.

In conclusion, 2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate is a multifaceted compound with applications spanning pharmacology, material science, and food technology. Its unique chemical structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play a significant role in advancing modern science and technology.

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